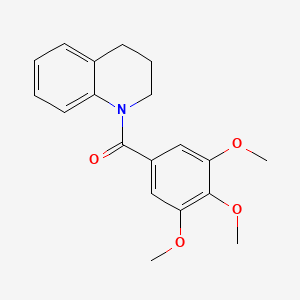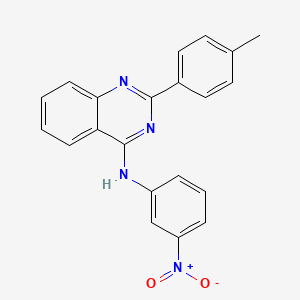
Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tetrahydroquinoline core and a trimethoxybenzoyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures . The reaction conditions, including temperature, pressure, and catalyst choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2 is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trimethoxybenzoyl group can enhance its binding affinity to target proteins, thereby modulating their activity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler derivative without the trimethoxybenzoyl group.
1,2,3,4-Tetrahydroisoquinoline: A structural isomer with different biological activities.
5,6,7,8-Tetrahydroquinoline: Another derivative with variations in the hydrogenation pattern.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This group can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-11-14(12-17(23-2)18(16)24-3)19(21)20-10-6-8-13-7-4-5-9-15(13)20/h4-5,7,9,11-12H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUHYACSYSCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188501 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34952-16-4 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034952164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475148.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3475150.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475156.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475162.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3475169.png)
![(2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate](/img/structure/B3475172.png)
![Methyl 4-[(4-iodophenyl)carbamoyl]benzoate](/img/structure/B3475180.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B3475186.png)
![2,2-dichloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3475200.png)
![6-bromo-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B3475221.png)

![4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B3475243.png)
![ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE](/img/structure/B3475250.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B3475255.png)
